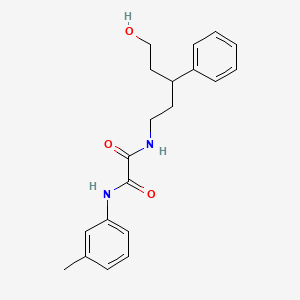

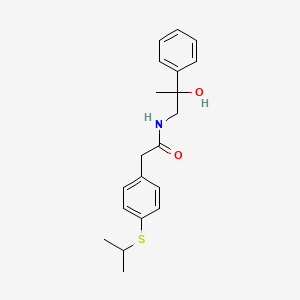

![molecular formula C16H19N3O2 B2508806 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one CAS No. 2097893-84-8](/img/structure/B2508806.png)

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one is a synthetic organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via an ether linkage, with a butanone group attached to the pyrrolidine nitrogen

作用機序

Target of Action

The primary target of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one is phosphodiesterase 10A (PDE10) . PDE10 is an enzyme that plays a crucial role in cellular signal transduction by degrading cyclic nucleotides .

Mode of Action

This compound acts as a potent and selective inhibitor of PDE10 . By inhibiting PDE10, it prevents the degradation of cyclic nucleotides, leading to an increase in their intracellular concentrations . This can result in the modulation of the signaling pathways that are regulated by these cyclic nucleotides .

Biochemical Pathways

The inhibition of PDE10 by this compound can affect various biochemical pathways. For instance, it can enhance basic auditory information processing in rats . Additionally, it has been found to suppress the growth of human non-small cell lung cancer (NSCLC) cell lines .

Pharmacokinetics

Similar compounds with a pyrrolidine ring have been found to have good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of PDE10 by this compound can lead to various molecular and cellular effects. For example, it has been found to suppress tumor cell growth . It can also reverse the RO-4-1284-induced sedation and catalepsy .

生化学分析

Biochemical Properties

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical environments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing protein synthesis and cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions or protection against certain diseases. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its concentration at the target sites and, consequently, its biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules. For example, if the compound localizes to the nucleus, it may influence gene expression by interacting with nuclear proteins .

準備方法

The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one typically involves the following steps:

Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

Ether Linkage Formation: The quinoxaline derivative is then reacted with a pyrrolidine derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Attachment of the Butanone Group: The final step involves the alkylation of the pyrrolidine nitrogen with a butanone derivative, typically using an alkyl halide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.

化学反応の分析

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoxaline ring to tetrahydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions ortho to the nitrogen atoms, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Researchers study its effects on cellular pathways and its potential as a therapeutic agent for various diseases.

類似化合物との比較

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one can be compared with other similar compounds, such as:

1-(Quinoxalin-2-yloxy)pyrrolidine: Lacks the butanone group, which may affect its biological activity and solubility.

1-[3-(Quinoxalin-2-yloxy)piperidin-1-yl]butan-1-one: Contains a piperidine ring instead of a pyrrolidine ring, which may alter its pharmacokinetic properties.

Quinoxaline derivatives: Various quinoxaline derivatives with different substituents can be compared to highlight the unique properties conferred by the pyrrolidine and butanone groups.

These comparisons help to understand the structure-activity relationships and the unique features of this compound.

特性

IUPAC Name |

1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-5-16(20)19-9-8-12(11-19)21-15-10-17-13-6-3-4-7-14(13)18-15/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJDEBGTUXEJGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2508729.png)

![3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2508736.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)